molecular formula C8H9BrClN B8448296 4-Bromo-2-chloromethyl-3,5-dimethylpyridine

4-Bromo-2-chloromethyl-3,5-dimethylpyridine

Cat. No.: B8448296
M. Wt: 234.52 g/mol
InChI Key: IQQDBXHZFBZFKJ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloromethyl-3,5-dimethylpyridine is a useful research compound. Its molecular formula is C8H9BrClN and its molecular weight is 234.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

4-bromo-2-(chloromethyl)-3,5-dimethylpyridine

InChI

InChI=1S/C8H9BrClN/c1-5-4-11-7(3-10)6(2)8(5)9/h4H,3H2,1-2H3

InChI Key

IQQDBXHZFBZFKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1Br)C)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A neat mixture of 2-chloromethyl-3,5-dimethyl-pyridin-4-ol (8.2 g, 47.8 mmol) and POBr3 (60 g, 209 mmol) was stirred at 130° C. for 3 h. The resulting viscous oil was cooled to r.t. and poured onto ice water. The pH was adjusted to 10 with solid KOH. Work-up (CHCl3), drying (MgSO4) and evaporation afforded the title compound as a purple solid (8.7 g, 78% yield) which was used without purification. HPLC Rt: 6.028 min. 1H-NMR (CDCl3): 8.20 (s, 1H), 4.62 (s, 2H), 2.50 (s, 3H), 2.38 (s, 3H).
Quantity
8.2 g
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reactant
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Quantity
60 g
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reactant
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0 (± 1) mol
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0 (± 1) mol
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solvent
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Yield
78%

Synthesis routes and methods II

Procedure details

A suspension of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine (3.24 g, 14.6 mmol) in PBr3 (8.0 ml, 85.1 mmol, 5.8 equiv.) was heated to 80° C. under nitrogen. A catalytic amount of DMF (0.50 ml, 6.4 mmol, 0.44 equiv.) was added, whereupon the suspension rapidly turned into an orange solution. After 40 min., the reaction was still incomplete as judged by HPLC. The temperature was raised to 110° C. and the reaction was prolonged for 30 min, at which point it was complete. The mixture was poured over ice, made basic with conc. aq. NH4OH and extracted into EtOAc. Washing with water, drying (brine, MgSO4) and concentration gave the title compound as a pink solid (1.51 g, 44%) containing 10% of an impurity by 1H-NMR. The crude was used without further purification. 1H-NMR (CDCl3) δ 8.19 (s, 1H), 4.59 (s, 2H), 2.48 (s, 3H), 2.37 (s, 3H).
Quantity
3.24 g
Type
reactant
Reaction Step One
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Quantity
8 mL
Type
reactant
Reaction Step One
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Quantity
0.5 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
44%

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